Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—relies heavily on versatile, structurally rigid linker scaffolds. {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol (CAS: 1094353-29-3) has emerged as a highly valuable bifunctional building block.
Featuring a rigidified pyridine-piperidine core, this molecule presents two orthogonal reactive handles: a highly nucleophilic primary amine and a moderately nucleophilic primary alcohol. This whitepaper provides an authoritative analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for orthogonal functionalization.
Physicochemical and Computational Profiling
Understanding the physical and chemical parameters of a linker is critical for predicting the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of the final assembled drug [1]. The data below summarizes the core properties of this compound.
Table 1: Core Identification and Physical Properties
| Property | Value |
| Chemical Name | {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol |
| CAS Registry Number | 1094353-29-3 |
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 221.30 g/mol |
| SMILES String | OCC1CCN(C2=NC=C(CN)C=C2)CC1 |
| Physical State | Solid / Powder (typically shipped at Room Temp) |
Table 2: Computational Chemistry & ADME Parameters
| Parameter | Value | Mechanistic Implication |
| Topological Polar Surface Area (TPSA) | 62.38 Ų | Excellent for membrane permeability; leaves room for warhead/ligand TPSA contributions. |
| LogP | 0.749 | Highly hydrophilic; improves aqueous solubility of lipophilic target binders. |
| Hydrogen Bond Donors | 2 | Provided by the -NH₂ and -OH groups. |
| Hydrogen Bond Acceptors | 4 | Provided by the pyridine nitrogen, piperidine nitrogen, and oxygen. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding. |
Data sourced from ChemScene [1] and validated against standard cheminformatics databases.
Structural Analysis and Reactivity Logic
The utility of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol lies in its distinct electronic environments, which permit selective, step-wise functionalization without the need for complex protecting group gymnastics.
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The Aminomethyl Group (-CH₂NH₂): Located on the pyridine ring, this primary aliphatic amine is the most nucleophilic site on the molecule. It readily undergoes N-acylation, reductive amination, or SN2 alkylation.
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The Hydroxymethyl Group (-CH₂OH): Located on the piperidine ring, this primary alcohol is less nucleophilic than the primary amine. It requires strong base activation (e.g., NaH to form an alkoxide) for etherification or coupling reagents for esterification.
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The Pyridine-Piperidine Core: The tertiary nitrogen of the piperidine ring is directly conjugated to the electron-deficient pyridine ring (2-aminopyridine system). This delocalization significantly reduces the basicity and nucleophilicity of the piperidine nitrogen, rendering it inert under standard coupling conditions.
Orthogonal Functionalization Pathway
Diagram 1: Electronic causality driving orthogonal reactivity of the bifunctional linker.
Experimental Workflows: Self-Validating Protocols
To harness this molecule for complex synthesis (such as the development of TYK2 degraders or similar heterobifunctional compounds [3]), researchers must execute highly controlled orthogonal functionalization. The following protocols are designed as self-validating systems, utilizing kinetic control to ensure regioselectivity.
Protocol A: Regioselective N-Boc Protection of the Primary Amine
Objective: Mask the highly reactive primary amine to allow subsequent manipulation of the primary alcohol.
Causality & Logic: By maintaining a temperature of 0 °C and strictly limiting the electrophile (Boc₂O) to 1.05 equivalents, the reaction kinetics strongly favor the more nucleophilic aliphatic amine over the alcohol.
Step-by-Step Procedure:
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Preparation: Dissolve {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add Triethylamine (TEA) (1.2 eq, 12 mmol). Stir for 5 minutes.
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Temperature Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.
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Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Self-Validation: Dropwise addition prevents localized concentration spikes, eliminating O-acylation side products.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor consumption of the starting material via LC-MS.
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Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the N-Boc protected intermediate.
Protocol B: O-Alkylation of the N-Boc Protected Intermediate
Objective: Attach a target-binding warhead or extend the linker chain via the primary alcohol.
Causality & Logic: The alcohol is poorly nucleophilic in its neutral state. Deprotonation with a strong, non-nucleophilic base (NaH) generates a highly reactive alkoxide. DMF is chosen as the solvent to solvate the sodium cation, leaving a "naked," highly reactive oxygen anion.
Step-by-Step Procedure:
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Preparation: Dissolve the N-Boc protected intermediate (1.0 eq, 5 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under argon.
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Activation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 7.5 mmol) in small portions. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete alkoxide formation.
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Coupling: Add the desired alkyl halide (R-X, e.g., a warhead intermediate) (1.2 eq, 6.0 mmol) dropwise.
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Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.
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Workup: Carefully quench with ice water (50 mL). Extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Self-Validation: Wash the combined EtOAc layers extensively with 5% aqueous LiCl (3 x 30 mL) to completely remove residual DMF, which otherwise complicates purification.
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Purification: Dry the organics over MgSO₄, concentrate, and purify via flash chromatography.
Integration into PROTAC Architecture
The rigid nature of the pyridine-piperidine axis makes this compound an excellent candidate for PROTAC linkerology. The restricted rotation reduces the entropic penalty upon ternary complex formation (Target – PROTAC – E3 Ligase), often leading to higher degradation efficiency compared to highly flexible PEG linkers [3].
Diagram 2: Workflow for integrating the bifunctional linker into a PROTAC system.
Handling, Storage, and Safety
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Storage: Store the neat powder at room temperature in a tightly sealed container, protected from light and moisture [2]. For long-term storage of solutions, keep at -20 °C.
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Handling: As an amine-containing compound, it may exhibit mild basicity and act as a skin/eye irritant. Handle within a certified chemical fume hood using standard PPE (nitrile gloves, safety goggles, lab coat).
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Stability: The compound is highly stable under standard laboratory conditions but should be kept away from strong oxidizing agents and strong acids (which will protonate the amines and alter solubility).
References
- Google Patents. "WO2022100710A1 - Tyrosine kinase 2 (tyk2) degradation compounds and methods of use.
